Triethyl phosphonoacetate

Horner-Wadsworth-Emmons Stereoselective Synthesis Green Chemistry

Triethyl phosphonoacetate (CAS 867-13-0) is a phosphonate ester reagent widely used in organic synthesis, most notably as the cornerstone of the Horner–Wadsworth–Emmons (HWE) olefination for the stereoselective construction of α,β-unsaturated esters. It is a shelf-stable, colorless to pale yellow liquid at ambient temperature with a density of 1.13 g/mL at 25 °C.

Molecular Formula C8H17O5P
Molecular Weight 224.19 g/mol
CAS No. 867-13-0
Cat. No. B013927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl phosphonoacetate
CAS867-13-0
SynonymsDiethyl Ethoxycarbonylmethylphosphonate;  2-(Diethoxyphosphinyl)acetic Acid Ethyl Ester;  (Diethoxyphosphinyl)acetic Acid Ethyl Ester;  Carbethoxymethyldiethyl Phosphonate;  NSC 13898;  NSC 16128; 
Molecular FormulaC8H17O5P
Molecular Weight224.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CP(=O)(OCC)OCC
InChIInChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3
InChIKeyGGUBFICZYGKNTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Triethyl Phosphonoacetate CAS 867-13-0: Technical Baseline and Procurement Profile


Triethyl phosphonoacetate (CAS 867-13-0) is a phosphonate ester reagent widely used in organic synthesis, most notably as the cornerstone of the Horner–Wadsworth–Emmons (HWE) olefination for the stereoselective construction of α,β-unsaturated esters [1]. It is a shelf-stable, colorless to pale yellow liquid at ambient temperature with a density of 1.13 g/mL at 25 °C [2]. Its primary utility stems from the acidity of the α-methylene protons, which are readily deprotonated by a range of bases to generate a resonance-stabilized phosphonate carbanion .

Why Generic Substitution of Triethyl Phosphonoacetate Fails: A Comparator-Driven Rationale


Despite belonging to the broader class of phosphonoacetate esters, triethyl phosphonoacetate cannot be interchanged with its close structural analogs—such as trimethyl phosphonoacetate (CAS 5927-18-4) or diethyl phosphonoacetate (CAS 1470-91-3)—without quantifiable changes in reaction outcome. Differences in ester alkyl chain length modulate carbanion stability, solubility, and stereoelectronic properties, which directly translate into divergent stereoselectivity (E/Z ratios), reaction rates, and product purification profiles in Horner–Wadsworth–Emmons olefinations [1]. Furthermore, chain-extended analogs like triethyl 2-phosphonopropionate (CAS 3699-66-9) exhibit distinct reactivity due to steric hindrance at the α-position, making them unsuitable for the same synthetic applications without extensive re-optimization [2].

Triethyl Phosphonoacetate: Quantified Differential Performance in Horner–Wadsworth–Emmons Olefination and Beyond


Solvent-Free HWE E-Selectivity: Triethyl Phosphonoacetate vs. Classical Conditions

In a solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU and K2CO3, triethyl phosphonoacetate delivered E-α,β-unsaturated esters with an exceptional E/Z selectivity of 99:1 for most aldehydes tested [1]. This level of stereocontrol is critical for synthesizing biologically active natural products and pharmaceutical intermediates where the E-isomer is the pharmacologically relevant conformation. The use of solvent-free conditions represents a quantifiable green chemistry advantage over traditional HWE protocols that employ halogenated or ethereal solvents, which are associated with higher waste streams and lower atom economy.

Horner-Wadsworth-Emmons Stereoselective Synthesis Green Chemistry

Precursor Versatility: Triethyl Phosphonoacetate as a Platform for Z-Selective Reagents

Triethyl phosphonoacetate serves as the essential precursor for the synthesis of ethyl (diarylphosphono)acetates, which are high-performance reagents for Z-selective HWE olefination [1]. Treatment of triethyl phosphonoacetate with PCl5 and phenols yields these modified reagents, which, when reacted with aldehydes in the presence of Triton B or NaH, afford Z-unsaturated esters with selectivities ranging from 93% to 99% [1]. This demonstrates that while triethyl phosphonoacetate is E-selective, its structural modularity enables access to the complementary Z-selective reagent space, a capability not shared by pre-functionalized analogs.

Z-Olefin Synthesis Reagent Development Stereodivergent Synthesis

Regulatory Advantage: Triethyl Phosphonoacetate vs. Trimethyl Phosphonoacetate in Controlled Substance Compliance

Trimethyl phosphonoacetate (TMPA, CAS 5927-18-4) is a controlled substance in several jurisdictions due to its potential use as a precursor in the synthesis of the chemical warfare agent Sarin [1]. In contrast, triethyl phosphonoacetate is not subject to the same stringent international controls, simplifying procurement, storage, and cross-border transport for legitimate research and industrial applications [2]. This regulatory divergence is a critical procurement differentiator for pharmaceutical and fine chemical manufacturers requiring robust and uninterrupted supply chains.

Regulatory Compliance Supply Chain Security Pharmaceutical Intermediates

Industrial Purity Specifications: Triethyl Phosphonoacetate ≥99% (GC) vs. Analog Grade Ranges

Commercially available triethyl phosphonoacetate is routinely supplied with a minimum purity of ≥99% as determined by GC . This high purity level is essential for minimizing side reactions in sensitive catalytic processes and ensures reproducible yields in multistep pharmaceutical syntheses. While lower-purity grades (≥95% or ≥97%) are available for less demanding applications, the ≥99% specification aligns with the stringent requirements of medicinal chemistry and process research [1].

Quality Control Reagent Grade Reproducible Synthesis

Triethyl Phosphonoacetate: Evidence-Backed Application Scenarios for Scientific Procurement


Stereoselective Synthesis of Pharmaceutical Intermediates Requiring High E-Content

For the construction of α,β-unsaturated ester motifs in drug candidates (e.g., vitamin D3 analogs, antiviral agents), triethyl phosphonoacetate provides the E-selectivity (99:1) and reliable performance necessary to avoid costly isomer separations and maximize process yield [1]. This is particularly critical in cGMP manufacturing where stereochemical purity directly impacts drug safety and efficacy .

Green Chemistry and Solvent-Reduced Process Development

The demonstrated compatibility of triethyl phosphonoacetate with solvent-free HWE protocols enables the development of more sustainable and atom-economical synthetic routes [1]. This aligns with the growing industrial demand for processes that minimize volatile organic compound (VOC) emissions and reduce solvent waste, offering a quantifiable advantage in environmental impact assessments [1].

Stereodivergent Library Synthesis via Reagent Derivatization

Procurement of triethyl phosphonoacetate allows for in-house generation of both E-selective (direct use) and Z-selective (via conversion to ethyl diarylphosphonoacetates) HWE reagents from a single, stable precursor [1]. This reduces the need to stock multiple specialized olefination reagents, simplifying inventory management and enabling rapid exploration of stereochemical space in medicinal chemistry campaigns .

Secure Supply Chains for Regulated Pharmaceutical and Agrochemical R&D

Unlike its methyl analog trimethyl phosphonoacetate, triethyl phosphonoacetate avoids classification as a controlled chemical weapon precursor in most regulatory frameworks [1]. This status ensures streamlined procurement, fewer shipping restrictions, and reduced administrative overhead for pharmaceutical and agrochemical companies operating under strict compliance requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triethyl phosphonoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.